N-Desmethyl Ibandronate Sodium is a hypothetical metabolite of Ibandronate Sodium, a nitrogen-containing bisphosphonate drug widely used in the prevention and treatment of osteoporosis []. While the existence and potential pharmacological activity of N-Desmethyl Ibandronate Sodium have not been extensively studied, it is plausible that this compound could be formed through metabolic processes in the body. N-demethylation, a common metabolic reaction involving the removal of a methyl group from a nitrogen atom, is often facilitated by cytochrome P450 enzymes in the liver [, ].
N-Desmethyl Ibandronate Sodium is a derivative of Ibandronate, a nitrogen-containing bisphosphonate primarily used in the treatment and prevention of osteoporosis. This compound is notable for its role as a synthesis by-product during the production of Ibandronate Sodium, which is utilized to inhibit bone resorption and manage bone-related disorders.
N-Desmethyl Ibandronate Sodium is synthesized during the manufacturing process of Ibandronate Sodium, where it appears as an impurity. The identification and characterization of this compound are crucial for ensuring the quality and efficacy of the primary drug product.
N-Desmethyl Ibandronate Sodium falls under the category of bisphosphonates, which are characterized by their ability to bind to bone mineral and inhibit osteoclast-mediated bone resorption. This classification highlights its potential pharmacological relevance, even as an impurity.
The synthesis of N-Desmethyl Ibandronate Sodium typically occurs through the dealkylation of Ibandronate precursors. One significant method involves starting from 3-[N-(methylpentyl) amino] propionic acid, which undergoes various chemical transformations to yield the desired compound.
The synthesis process can include steps such as:
N-Desmethyl Ibandronate Sodium has a complex molecular structure characterized by:
The compound's structural data can be represented using various notations:
N-Desmethyl Ibandronate Sodium participates in several chemical reactions relevant to its synthesis and degradation:
The stability and reactivity of N-Desmethyl Ibandronate Sodium can be analyzed through techniques such as ion chromatography and HPLC, which help in assessing its purity and identifying degradation products .
The mechanism by which N-Desmethyl Ibandronate Sodium exerts its effects involves:
The pharmacological activity is enhanced through its binding affinity and subsequent cellular uptake via endocytosis, where it accumulates in osteoclasts and disrupts their normal function.
Relevant analyses include stability testing under various conditions to ensure the integrity of pharmaceutical formulations containing N-Desmethyl Ibandronate Sodium .
N-Desmethyl Ibandronate Sodium serves primarily as an analytical marker in the quality control processes for Ibandronate Sodium formulations. Its presence is monitored to ensure compliance with regulatory standards regarding impurities in pharmaceutical products. Additionally, understanding its properties contributes to ongoing research into bisphosphonate drugs' mechanisms and their effects on bone metabolism .
The commercial synthesis of ibandronate sodium (1) follows a multi-step phosphorus acylation reaction starting from N-methyl-N-pentyl-β-alanine (1) as the precursor. As documented in patent EP2038291B1 and impurity profiling studies [1] [4]:
Key Impurities and Origins:
Table 1: Major Ibandronate Sodium Impurities and Formation Pathways
Impurity | Chemical Origin | Typical Yield Range |
---|---|---|
N-Desmethyl Ibandronate (7) | Demethylation of precursor N-methyl-N-pentyl-β-alanine during synthesis | 0.03–0.15% |
Despentyl Ibandronate (9) | Cleavage of pentyl group under acidic/thermal conditions | 0.01–0.10% |
Sodium Phosphate (3) | Neutralization of excess phosphorus oxychloride | 0.5–2.0% |
Sodium Phosphonate (4) | Hydrolysis of phosphorous acid | 0.2–1.5% |
N-Desmethyl Ibandronate formation occurs through two primary pathways:
Pathway A: Precursor DemethylationThe tertiary amine group in N-methyl-N-pentyl-β-alanine (1) undergoes acid-catalyzed demethylation via nucleophilic attack by chloride ions (from POCl₃), generating a secondary amine intermediate (6). Subsequent phosphonylation yields N-desmethyl ibandronate (7) [1] [4]. This reaction intensifies under high temperatures (>90°C) or prolonged reaction times.
Pathway B: In-Situ Demethylation During PhosphonylationPhosphorus chlorides (PCl₃, PCl₅) act as Lewis acids, polarizing the N–CH₃ bond of intermediate phosphonate esters. Hydrolysis liberates methyl chloride (CH₃Cl), leaving a demethylated product that incorporates into the API backbone [1]. Evidence includes methyl chloride detection in reaction off-gases and elevated desmethyl impurity levels when stoichiometric excesses of PCl₅ are used.
Catalytic Role of Phosphorus Reagents:Phosphorus oxychloride (POCl₃) accelerates demethylation by generating HCl in situ, which protonates the amine, making it susceptible to nucleophilic substitution. The use of less acidic phosphorus trichloride (PCl₃) reduces this impurity by 40% compared to POCl₃ [4].
Table 2: Factors Influencing N-Desmethyl Ibandronate Formation
Factor | Impact on Desmethyl Impurity Yield | Mechanism |
---|---|---|
Excess POCl₃ (>2.5 eq.) | ↑↑↑ (Up to 0.15%) | Increased HCl generation accelerates demethylation |
Temperature >90°C | ↑↑ (0.08–0.12%) | Thermal lability of N–CH₃ bond |
Reaction time >8 hours | ↑ (0.05–0.10%) | Prolonged exposure to acidic conditions |
PCl₃ instead of POCl₃ | ↓↓ (≤0.05%) | Reduced acidity minimizes demethylation |
Process Chemistry Improvements:
Purification Techniques:
Analytical Monitoring:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0